molecular formula C10H6ClF3O3 B6163529 4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one CAS No. 2322512-32-1

4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one

Cat. No. B6163529
CAS RN: 2322512-32-1
M. Wt: 266.6
InChI Key:
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Description

4-Chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one, also known as 4-chloro-3-methoxy-7-(trifluoromethyl)benzofuran-1-one, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a structural isomer of 4-chloro-3-methoxy-7-(trifluoromethyl)benzofuran, and has a molecular weight of 288.09 g/mol. 4-Chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one is a white crystalline solid that is soluble in organic solvents. It is an important intermediate in the synthesis of compounds used in the pharmaceutical and agrochemical industries.

Scientific Research Applications

4-Chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds with potential applications in drug discovery, such as 5-aryl-4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-oneethoxy-7-(trifluoromethyl)benzofuran-1-ones and 5-aryl-4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-oneethoxy-7-(trifluoromethyl)benzofuran-1-thiones. It has also been used in the synthesis of novel organophosphorus compounds with potential applications in the treatment of neurological disorders. Additionally, it has been used in the synthesis of bifluorinated benzofurans, which have potential applications in the development of new materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one is not well understood. However, it is believed to involve the formation of a reactive intermediate, which then undergoes further reactions to form the desired product. This intermediate is believed to be a fluorinated benzofuran, which is then converted to the desired product through further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one have not been extensively studied. However, it is believed to have potential applications in the treatment of neurological disorders, as well as in the development of new materials. Additionally, it has been studied for its potential to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one in laboratory experiments include its low cost, its high purity, and its availability in a wide range of solvents. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that it is a volatile compound and should be handled with care.

Future Directions

The potential applications of 4-Chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one are vast. It could be used in the development of new materials, in the synthesis of compounds with potential applications in drug discovery, and in the treatment of neurological disorders. Additionally, it could be used in the synthesis of novel organophosphorus compounds with potential applications in the treatment of cancer, as well as in the synthesis of bifluorinated benzofurans with potential applications in the development of new materials. Furthermore, it could be used in the synthesis of compounds with potential applications in the treatment of inflammation and other diseases.

Synthesis Methods

4-Chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one can be synthesized by the reaction of 4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-oneethoxy-7-(trifluoromethyl)benzofuran with anhydrous hydrogen fluoride in the presence of a catalytic amount of pyridine. The reaction is carried out in an inert atmosphere at room temperature. The product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one involves the conversion of 2-hydroxy-3-methoxybenzaldehyde to the final product through a series of reactions.", "Starting Materials": [ "2-hydroxy-3-methoxybenzaldehyde", "Chlorine gas", "Sodium hydroxide", "Trifluoroacetic anhydride", "Acetic anhydride", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium carbonate", "Benzene" ], "Reaction": [ "Step 1: Conversion of 2-hydroxy-3-methoxybenzaldehyde to 2-chloro-3-methoxybenzaldehyde using chlorine gas and sodium hydroxide.", "Step 2: Conversion of 2-chloro-3-methoxybenzaldehyde to 2-chloro-3-methoxybenzoic acid using sodium hydroxide.", "Step 3: Conversion of 2-chloro-3-methoxybenzoic acid to 2-chloro-3-methoxybenzoyl chloride using thionyl chloride.", "Step 4: Conversion of 2-chloro-3-methoxybenzoyl chloride to 2-chloro-3-methoxybenzamide using ammonia.", "Step 5: Conversion of 2-chloro-3-methoxybenzamide to 4-chloro-3-methoxy-2-nitrobenzamide using nitric acid.", "Step 6: Reduction of 4-chloro-3-methoxy-2-nitrobenzamide to 4-chloro-3-methoxy-2-aminobenzamide using sodium borohydride.", "Step 7: Conversion of 4-chloro-3-methoxy-2-aminobenzamide to 4-chloro-3-methoxy-2-benzofuran-1-one using trifluoroacetic anhydride and acetic anhydride.", "Step 8: Conversion of 4-chloro-3-methoxy-2-benzofuran-1-one to 4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one using sodium acetate, acetic acid, and methanol.", "Step 9: Neutralization of the reaction mixture using sodium carbonate and extraction of the product using benzene." ] }

CAS RN

2322512-32-1

Product Name

4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one

Molecular Formula

C10H6ClF3O3

Molecular Weight

266.6

Purity

95

Origin of Product

United States

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